

The Versatility of the 3,6-Dimethylpyridazine Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 3,6-Dimethylpyridazine

Cat. No.: B183211

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[City, State] – [Date] – The **3,6-dimethylpyridazine** core is emerging as a privileged scaffold in pharmaceutical drug discovery, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This versatile heterocyclic motif serves as a foundational structure for the synthesis of a diverse range of derivatives with potent biological activities. Researchers and drug development professionals can leverage the unique properties of this scaffold to design next-generation targeted therapies.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **3,6-dimethylpyridazine** and its derivatives in pharmaceutical research. It covers synthetic methodologies, key biological applications with a focus on anticancer activity, and detailed experimental protocols for the evaluation of these compounds.

Application Notes

The **3,6-dimethylpyridazine** scaffold and its derivatives have demonstrated significant promise in several therapeutic areas, most notably in the development of kinase inhibitors for cancer therapy. The pyridazine ring system, with its two adjacent nitrogen atoms, offers unique electronic properties and opportunities for substitution, allowing for the fine-tuning of pharmacological activity.

Key Therapeutic Applications:

- Anticancer Agents: Derivatives of **3,6-dimethylpyridazine** have been extensively investigated as potent inhibitors of key kinases involved in cancer cell proliferation and survival. These include c-Jun N-terminal kinase 1 (JNK1) and Cyclin-Dependent Kinase 2 (CDK2).[1] By targeting these kinases, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.
- Anti-inflammatory and Neuroprotective Potential: While the primary focus has been on oncology, the broader class of pyridazine derivatives has shown potential as anti-inflammatory and neuroprotective agents.[2][3][4] This suggests that **3,6-dimethylpyridazine** derivatives could be explored for their utility in treating neuroinflammatory and other inflammatory conditions.

Featured Derivatives and Their Biological Activities:

Several 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated for their biological activity. The tables below summarize the quantitative data for some of the most promising compounds.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound ID	Target Cell Line	IC50 (μM)	Reference
9e	A498 (Renal Cancer)	Expressed as 97.91% inhibition	[1]
T-47D (Breast Cancer)	Expressed as 79.98% inhibition	[1]	
11m	T-47D (Breast Cancer)	0.43 ± 0.01	[5]
MDA-MB-231 (Breast Cancer)	0.99 ± 0.03	[5]	
11l	T-47D (Breast Cancer)	1.57 ± 0.05	[5]
11h	T-47D (Breast Cancer)	1.60 ± 0.05	[5]
11e	T-47D (Breast Cancer)	2.62 ± 0.08	[5]

Table 2: Kinase Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives

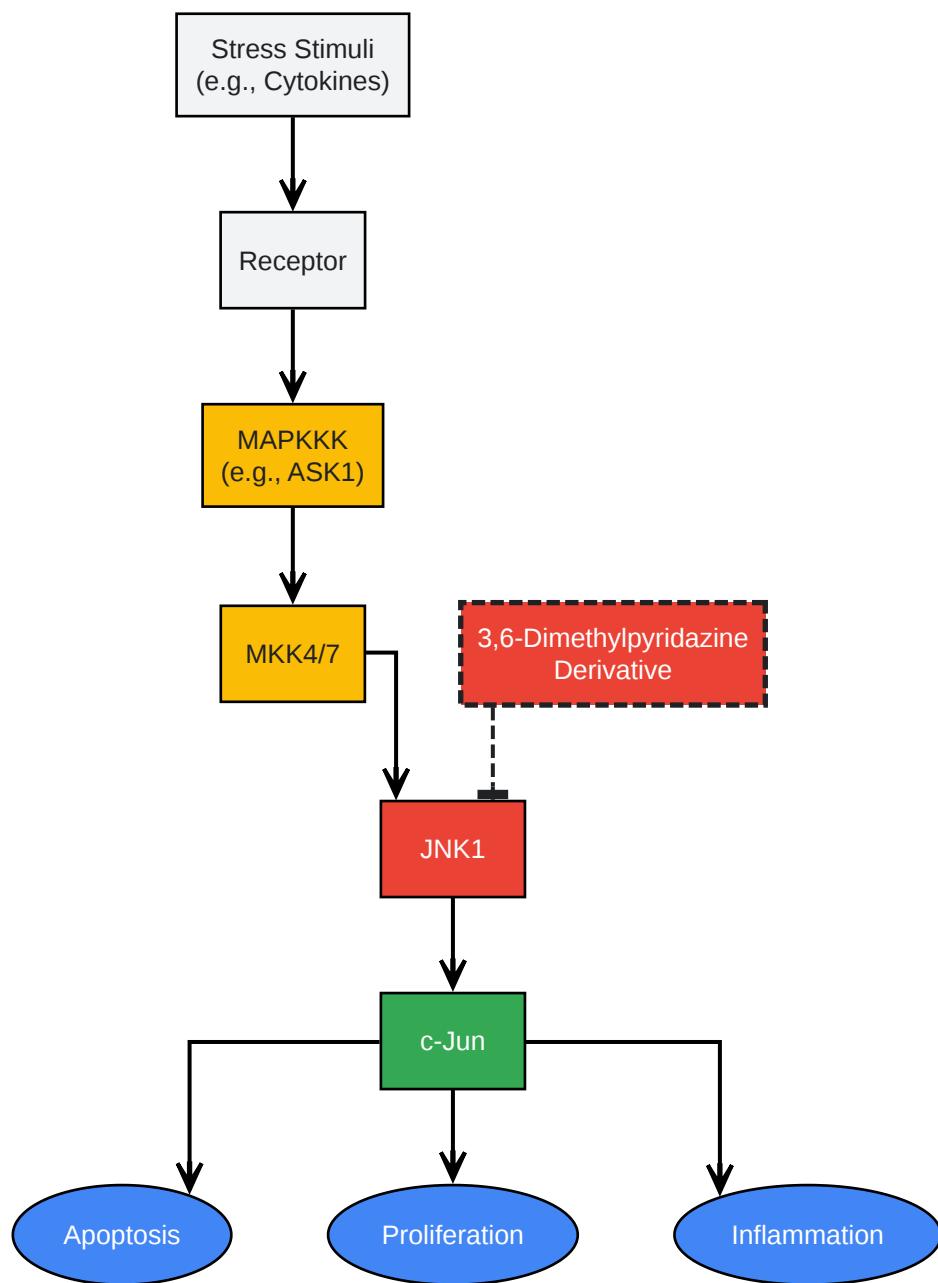
Compound ID	Target Kinase	IC50 (nM)	Reference
11m	CDK2	20.1 ± 0.82	[5]
11h	CDK2	43.8 ± 1.79	[5]
11l	CDK2	55.6 ± 2.27	[5]
11e	CDK2	151 ± 6.16	[5]

Signaling Pathways and Mechanisms of Action

JNK1 Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli, including

inflammatory cytokines, and plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation.^[6] In many cancers, the JNK pathway is aberrantly activated, promoting tumor growth and survival. 3,6-disubstituted pyridazine derivatives have been designed to inhibit JNK1, thereby blocking downstream signaling and inducing cancer cell death.

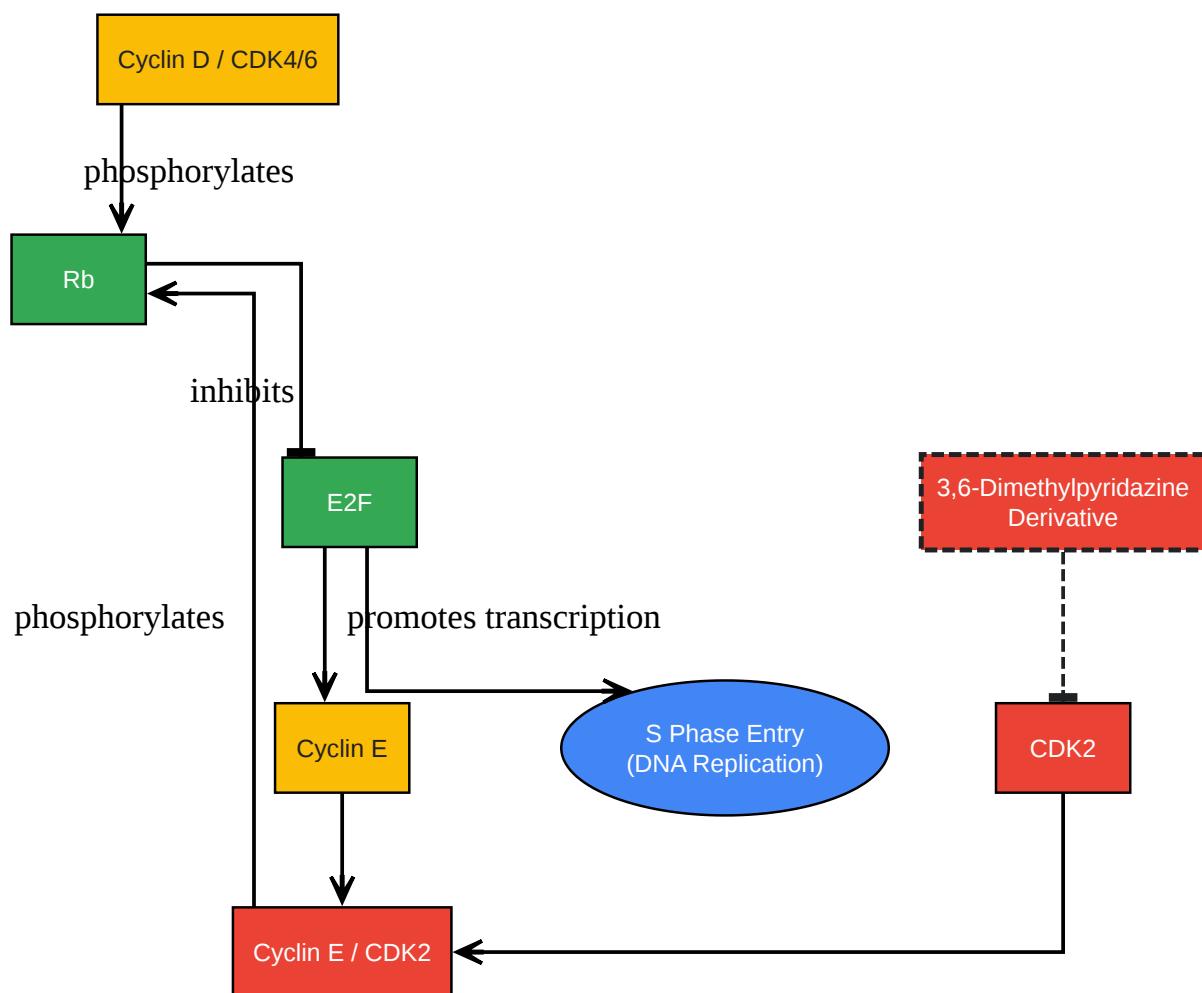


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JNK1 signaling pathway and point of inhibition.

CDK2 Signaling Pathway in Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.^[7] CDK2 forms complexes with cyclins E and A, which then phosphorylate target proteins like the retinoblastoma protein (Rb), leading to the activation of transcription factors required for DNA replication.^{[8][9]} In many cancers, CDK2 activity is dysregulated, leading to uncontrolled cell proliferation.^[7] Certain 3,6-disubstituted pyridazines act as potent CDK2 inhibitors, causing cell cycle arrest and preventing cancer cell division.^[5]



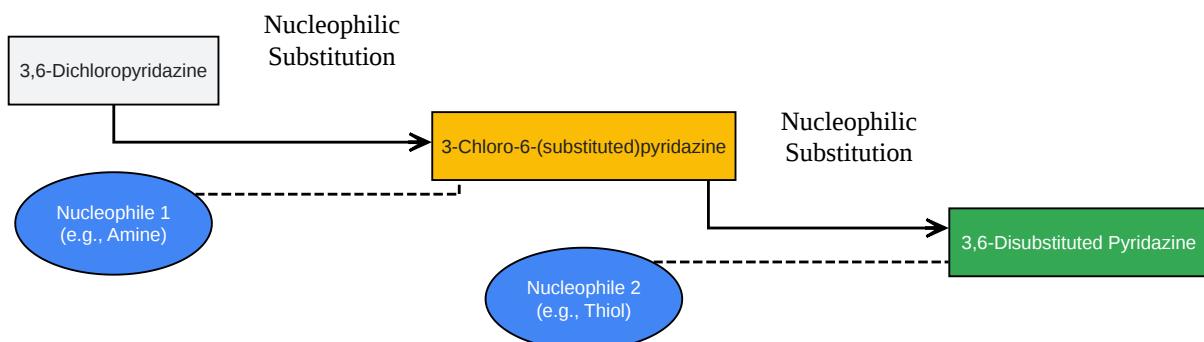
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CDK2 in cell cycle progression and its inhibition.

Experimental Protocols

Synthesis of 3,6-Disubstituted Pyridazine Derivatives

A common synthetic route to 3,6-disubstituted pyridazines starts from the commercially available 3,6-dichloropyridazine. This intermediate allows for sequential nucleophilic substitution reactions to introduce various functionalities at the 3 and 6 positions.



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General synthetic workflow for derivatives.

Protocol for Synthesis of a 3,6-Disubstituted Pyridazine Derivative (General Procedure):

- Step 1: First Substitution: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the first nucleophile (e.g., an amine, 1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents).
- Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the resulting 3-chloro-6-(substituted)pyridazine intermediate by column chromatography.
- Step 2: Second Substitution: Dissolve the purified intermediate (1 equivalent) in a suitable solvent.

- Add the second nucleophile (e.g., a different amine or thiol, 1.1 equivalents) and a base if necessary.
- Heat the reaction mixture, monitoring its progress by TLC.
- After the reaction is complete, perform a work-up procedure, which may include extraction and washing.
- Purify the final 3,6-disubstituted pyridazine product by recrystallization or column chromatography.
- Characterize the final product using spectroscopic methods (^1H NMR, ^{13}C NMR, Mass Spectrometry).

In Vitro Antiproliferative Activity Assessment (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol:

- Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: Treat the cells with various concentrations of the **3,6-dimethylpyridazine** derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
- Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
- Staining: Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

- Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.
- Solubilization: Add 200 μ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value for each compound.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., JNK1 or CDK2). A common method is a fluorescence-based assay that detects the amount of ADP produced.[14][15][16][17][18]

Protocol:

- Reagent Preparation: Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
- Compound Addition: Add serial dilutions of the **3,6-dimethylpyridazine** derivatives to the wells of a microplate. Include a vehicle control and a known inhibitor as a positive control.
- Kinase Reaction Initiation: Add the kinase to the wells and pre-incubate with the compounds. Initiate the reaction by adding the ATP/substrate mixture.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced. This is often a coupled enzyme system that generates a fluorescent or luminescent signal proportional to the ADP concentration.
- Signal Measurement: Read the signal (fluorescence or luminescence) using a microplate reader.

- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The **3,6-dimethylpyridazine** scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the demonstrated potent biological activity of its derivatives, particularly as kinase inhibitors, underscore its importance in modern medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers dedicated to advancing the field of drug discovery.

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